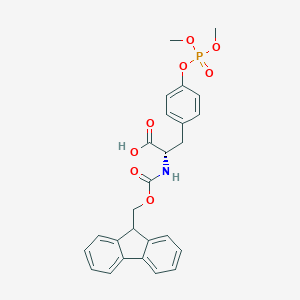

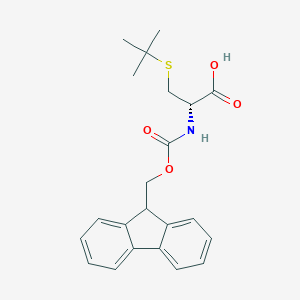

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

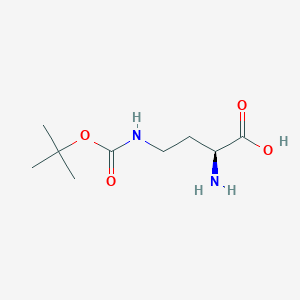

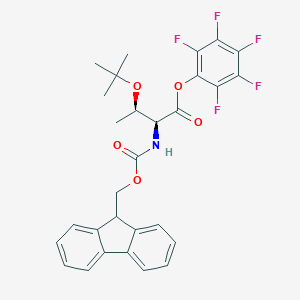

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) in high yield, showcasing its utility in organic synthesis (Le & Goodnow, 2004).

Preparation of Enantiomerically Pure Diaminobutyric Acids : (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid was used in the synthesis of enantiomerically pure diaminobutyric acids, indicating its role in stereochemical control in synthesis (Schmidt et al., 1992).

Protecting Group for Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in conjunction with various protecting groups, highlighting its versatility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Bioimaging and Biomolecular Chemistry

Bioimaging with Fluorenyl Probes : A water-soluble fluorene derivative related to this compound was investigated for bioimaging. Its high fluorescence quantum yield and strong aggregation in water demonstrate its potential in biological imaging applications (Morales et al., 2010).

Supramolecular Features in Fmoc-Amino Acids : The structural and supramolecular features of Fmoc-amino acids, derivatives of this compound, are crucial in recognizing properties relevant to hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

Catalysis and Material Science

Catalysis in the Production of Fluorene Derivatives : A rhodium-catalyzed cyclization of related carboxylic acids produced fluorene derivatives, showing the potential of this compound in catalytic applications (Itoh et al., 2013).

Manganese Complexes with Fluorenylcarboxylate Ligands : Manganese complexes bearing fluorenylcarboxylate ligands, similar to this compound, exhibit unique magnetic properties. This indicates its potential use in material science and magnetic studies (Tang et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as Fmoc-octyl-D-Gly-OH, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction protects the amine group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . Once the peptide synthesis is complete, the compound is rapidly removed by a base .

Pharmacokinetics

The pharmacokinetics of the compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced at the beginning of the synthesis process and removed at the end . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are closely tied to the peptide it is protecting.

Result of Action

The result of the compound’s action is the successful synthesis of peptides . By protecting the amine group, it prevents unwanted reactions that could interfere with peptide formation . After its removal, the resulting peptide is left intact .

Action Environment

The action of the compound is influenced by the conditions of the peptide synthesis process. For example, the compound is stable under the basic conditions used for its removal . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.